molecular formula C27H58N2 B14612510 N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine CAS No. 58293-42-8

N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine

Cat. No.: B14612510
CAS No.: 58293-42-8
M. Wt: 410.8 g/mol
InChI Key: CEDYJALBHLKAMS-UHFFFAOYSA-N
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Description

N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine is an organic compound that belongs to the class of diamines. This compound features two secondary amine functional groups, which are attached to a pentane backbone. The presence of long decyl chains and methyl groups on the nitrogen atoms makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine typically involves the reaction of N1,N~5~-dimethylpentane-1,5-diamine with decyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms attack the carbon atoms of the decyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted diamines depending on the reagents used.

Scientific Research Applications

N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N1,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The long decyl chains may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~5~-Dimethylpentane-1,5-diamine: Lacks the long decyl chains, making it less hydrophobic.

    N~1~,N~5~-Didodecyl-N~1~,N~5~-dimethylpentane-1,5-diamine: Similar structure but with longer dodecyl chains, which may enhance its hydrophobic properties.

Uniqueness

N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine is unique due to its specific combination of decyl chains and methyl groups on the nitrogen atoms. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

58293-42-8

Molecular Formula

C27H58N2

Molecular Weight

410.8 g/mol

IUPAC Name

N,N'-didecyl-N,N'-dimethylpentane-1,5-diamine

InChI

InChI=1S/C27H58N2/c1-5-7-9-11-13-15-17-20-24-28(3)26-22-19-23-27-29(4)25-21-18-16-14-12-10-8-6-2/h5-27H2,1-4H3

InChI Key

CEDYJALBHLKAMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)CCCCCN(C)CCCCCCCCCC

Origin of Product

United States

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